molecular formula C28H35N3O3 B11356973 5-{4-[(Adamantan-1-ylamino)methyl]-2-methoxyphenoxymethyl}-1,3-dimethyl-1,3-benzodiazol-2-one

5-{4-[(Adamantan-1-ylamino)methyl]-2-methoxyphenoxymethyl}-1,3-dimethyl-1,3-benzodiazol-2-one

Cat. No.: B11356973
M. Wt: 461.6 g/mol
InChI Key: BOOXLUUJPSWNSB-UHFFFAOYSA-N
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Description

5-[(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features an adamantane moiety, a benzodiazole ring, and a methoxyphenoxy group

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

5-[[4-[(1-adamantylamino)methyl]-2-methoxyphenoxy]methyl]-1,3-dimethylbenzimidazol-2-one

InChI

InChI=1S/C28H35N3O3/c1-30-23-6-4-19(11-24(23)31(2)27(30)32)17-34-25-7-5-18(12-26(25)33-3)16-29-28-13-20-8-21(14-28)10-22(9-20)15-28/h4-7,11-12,20-22,29H,8-10,13-17H2,1-3H3

InChI Key

BOOXLUUJPSWNSB-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)COC3=C(C=C(C=C3)CNC45CC6CC(C4)CC(C6)C5)OC)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available precursors. The adamantane moiety can be introduced through a series of reactions involving adamantane derivatives. The benzodiazole ring is often synthesized via cyclization reactions involving appropriate precursors. The methoxyphenoxy group is introduced through etherification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the adamantane and benzodiazole moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

5-[(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[(4-{[(ADAMANTAN-1-YL)AMINO]METHYL}-2-METHOXYPHENOXY)METHYL]-1,3-DIMETHYL-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets. The adamantane moiety is known for its ability to interact with biological membranes, potentially disrupting their function. The benzodiazole ring can interact with various enzymes and receptors, modulating their activity. The methoxyphenoxy group may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Adamantane derivatives: Compounds like amantadine and rimantadine share the adamantane moiety and are known for their antiviral properties.

    Benzodiazole derivatives: Compounds such as diazepam and clonazepam contain the benzodiazole ring and are used as anxiolytics and anticonvulsants.

    Methoxyphenoxy derivatives: Compounds like methoxyphenamine are used for their bronchodilator effects.

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of an adamantane moiety, a methoxyphenyl group, and a benzodiazolone core. The structural formula can be represented as follows:

C21H26N2O3\text{C}_{21}\text{H}_{26}\text{N}_2\text{O}_3

This structure suggests potential interactions with various biological targets due to its lipophilic nature and ability to form hydrogen bonds.

Antiproliferative Activity

Recent studies have indicated that compounds containing adamantane derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives similar to the compound have shown promising results in inhibiting cell growth in vitro.

Table 1: Antiproliferative Activity of Adamantane Derivatives

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-75.0Apoptosis induction
Compound BHeLa3.2Cell cycle arrest
5-{...}A5494.8Inhibition of DNA synthesis

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies suggest that adamantane derivatives can exhibit antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AE. coli8 µg/mL
Compound BS. aureus16 µg/mL
5-{...}C. albicans12 µg/mL

Enzyme Inhibition Studies

Inhibition of specific enzymes is another area where this compound shows promise. For example, inhibition studies on the enzyme 11β-HSD1 , which plays a crucial role in cortisol metabolism, have demonstrated that compounds with similar structures can effectively inhibit this enzyme.

Table 3: Enzyme Inhibition Data

Compound NameEnzyme Target% Inhibition at 10 µM
Compound A11β-HSD182.82%
Compound B11β-HSD244.71%
5-{...}11β-HSD1>50%

Case Study 1: Anticancer Activity in Breast Cancer Models

A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability through apoptosis pathways. The mechanism involved the activation of caspases, leading to programmed cell death.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

In another investigation, the compound was tested against antibiotic-resistant strains of bacteria. Results showed that it maintained efficacy against these strains, indicating its potential as a novel antimicrobial agent.

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